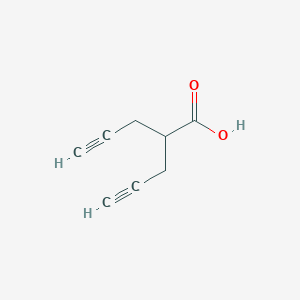

2-(Prop-2-yn-1-yl)pent-4-ynoic acid

Description

Structural Context and Significance within Alkyne-Functionalized Carboxylic Acids

The core structure of 2-(prop-2-yn-1-yl)pent-4-ynoic acid, as its name suggests, is a five-carbon pentanoic acid chain. What sets it apart is the presence of two propargyl groups—a prop-2-yn-1-yl group at the second carbon and a terminal alkyne at the fourth position. This arrangement of multiple reactive sites within a relatively compact framework is of considerable interest to synthetic chemists.

Alkyne-functionalized carboxylic acids are a pivotal class of compounds in organic synthesis. mdpi.commdpi.comresearchgate.net The electron-withdrawing nature of the carboxylic acid group influences the reactivity of the nearby alkyne, while the triple bonds themselves offer a gateway to a vast array of chemical transformations. These transformations include, but are not limited to, cycloaddition reactions, metal-catalyzed cross-couplings, and hydrofunctionalization reactions. mdpi.commdpi.com The presence of two alkyne groups in this compound amplifies its synthetic potential, allowing for sequential or simultaneous reactions to construct intricate molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65994-70-9 | chemicalbook.comachemblock.com |

| Molecular Formula | C₈H₈O₂ | chemicalbook.comachemblock.comuni.lu |

| Molecular Weight | 136.15 g/mol | chemicalbook.combiosynth.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | C#CCC(CC#C)C(=O)O | achemblock.comuni.lu |

| Physical Form | Colorless solid / Powder | chemicalbook.comsigmaaldrich.com |

| Melting Point | 45 °C | biosynth.comsigmaaldrich.com |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a precursor in organic synthesis. Scientists have explored its reactivity in various chemical transformations to generate novel compounds with potential applications in medicinal chemistry and materials science.

One significant area of investigation is its use in the synthesis of heterocyclic compounds. The dual alkyne functionality allows for intramolecular cyclization reactions, leading to the formation of lactones and other ring systems that are prevalent in many biologically active natural products. mdpi.com Furthermore, the terminal alkynes are amenable to well-established "click chemistry" reactions, providing an efficient means of linking this molecule to other chemical entities.

The synthesis of this compound itself has been a subject of study. A common synthetic route involves the hydrolysis of its corresponding methyl ester, methyl 2-(prop-2-yn-1-yl)pent-4-ynoate, using a base such as sodium hydroxide (B78521) in an ethanol (B145695) solution. chemicalbook.com This method has been reported to yield the desired carboxylic acid in high purity and yield. chemicalbook.com

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Reference |

| ¹H NMR | 2.83 (m, 1H), 2.68 (m, 4H), 2.05 (t, J = 2.6 Hz, 2H) | chemicalbook.com |

| ¹³C NMR | 177.7, 80.2, 71.0, 42.9, 19.8 | chemicalbook.com |

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound lies in its role as a model substrate for developing and understanding new synthetic methodologies. Its well-defined structure and predictable reactivity make it an ideal candidate for exploring the scope and limitations of novel catalytic systems and reaction conditions. mdpi.commdpi.com

Studies involving this compound contribute to the broader field of organic chemistry by expanding the toolbox of reactions available for the construction of complex molecules. The insights gained from investigating the reactivity of its dual alkyne system can be applied to the synthesis of other poly-unsaturated systems. Moreover, the derivatives synthesized from this compound may exhibit interesting biological activities, opening avenues for further research in drug discovery and development. For instance, related alkynylated amino acids have shown inhibitory activity against certain enzymes. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynylpent-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-3-5-7(6-4-2)8(9)10/h1-2,7H,5-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBSCMQIBMFTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65994-70-9 | |

| Record name | 2-(prop-2-yn-1-yl)pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Pent 4 Ynoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Conditions for 2-(Prop-2-yn-1-yl)pent-4-ynoic Acid Synthesis

The construction of this compound typically involves the formation of its carbon skeleton through alkylation reactions, followed by hydrolysis of an ester intermediate.

A common and direct method for synthesizing the carbon backbone of this compound is the double alkylation of a malonic ester, such as diethyl malonate, with propargyl halides (e.g., propargyl bromide). vulcanchem.com This reaction proceeds by deprotonating the acidic α-hydrogens of the malonic ester using a suitable base, followed by nucleophilic substitution with the propargyl halide. vulcanchem.com

Another approach involves the sequential alkylation of a malonate derivative. For instance, dimethyl malonate can be treated with sodium methoxide (B1231860) in methanol (B129727), followed by the addition of propargyl bromide to yield dimethyl 2-(prop-2-yn-1-yl)malonate. diva-portal.org A subsequent alkylation step with another equivalent of propargyl bromide would lead to the desired dipropargylated malonate.

The reaction of propargyl Grignard reagents (HC≡C–CH₂MgBr) with diethyl malonate presents an alternative that avoids the use of halide byproducts, though it necessitates strict anhydrous conditions to prevent side reactions. vulcanchem.com

A more recent development in this area is the use of transition metal-catalyzed decarboxylative coupling reactions. For example, a copper(I)-catalyzed reaction between malonic acid and a propiolic acid derivative can generate the dipropargylated product through the elimination of carbon dioxide. vulcanchem.com

In the synthesis of this compound and its derivatives, protecting groups are often employed to mask reactive functional groups and ensure selective transformations. For the carboxylic acid functionality, esterification is a common strategy. For example, 4-pentynoic acid can be protected as a tert-butyl ester. rsc.org This tert-butyl ester can then be hydrolyzed under acidic conditions, for instance, using trifluoroacetic acid (TFA), to regenerate the carboxylic acid. rsc.org

In syntheses involving amino acid derivatives, the amino group is typically protected. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines. For example, (S)-2-amino-2-methyl-5-phenylpent-4-ynoic acid can be protected by reacting it with Fmoc-OSu in the presence of sodium carbonate. mdpi.com Deprotection of the Fmoc group is often achieved by treatment with a base like piperidine. rsc.org

Terminal alkynes can also be protected to prevent unwanted side reactions. Silyl (B83357) protecting groups, such as triethylsilyl (TES) and triisopropylsilyl (TIPS), are frequently used for this purpose. rsc.org These groups can be introduced by treating the alkyne with n-butyllithium followed by the corresponding silyl chloride. rsc.org Removal of these silyl groups is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

The choice of solvent and base is critical for the success of the synthesis of this compound. In the alkylation of malonic esters, solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often used as they enhance the solubility of the reaction intermediates. vulcanchem.com For the saponification of ester intermediates to the final carboxylic acid, a mixture of an alcohol (like ethanol (B145695) or methanol) and water is commonly employed. diva-portal.orgchemicalbook.com

A variety of bases are utilized depending on the specific reaction step. For the deprotonation of malonic esters, strong bases such as sodium hydride (NaH) and potassium carbonate (K₂CO₃) are effective. vulcanchem.com Cesium carbonate (Cs₂CO₃) has been reported to improve yields in some cases by minimizing side reactions. vulcanchem.com For the hydrolysis of esters, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are used. chemicalbook.comrsc.org In some procedures, sodium methoxide in methanol is used to deprotonate malonate derivatives. diva-portal.org

The final step in the synthesis of this compound from its methyl ester involves saponification. A typical procedure involves heating the ester with sodium hydroxide in ethanol, followed by acidification to yield the desired carboxylic acid. chemicalbook.com

Table 1: Comparison of Bases for Dipropargylmalonic Acid Synthesis vulcanchem.com

| Base | Solvent | Temperature (°C) | Yield (%) |

| NaH | THF or DMF | 0–25 | 60–70 |

| K₂CO₃ | THF or DMF | 0–25 | Not specified |

| Cs₂CO₃ | THF or DMF | 0–25 | 78–85 |

Asymmetric Synthesis Approaches to Enantiomerically Pure this compound Derivatives

The development of asymmetric synthetic routes is crucial for accessing enantiomerically pure derivatives of this compound, which are important for applications in medicinal chemistry and materials science.

A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries in conjunction with a metal template. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of enantiomerically pure α-amino acid derivatives. mdpi.comrsc.org

One notable example is the use of Belokon's chiral auxiliary, (S)-N-(benzylprolyl)aminobenzophenone ((S)-BPB). mdpi.comresearchgate.net A chiral nickel(II) complex is formed from an amino acid (like alanine) and the (S)-BPB auxiliary. mdpi.com This complex serves as a template, directing the stereochemistry of subsequent reactions. The propargylation of this chiral Ni(II) complex, followed by further functionalization and subsequent acidic decomposition, yields the desired enantiomerically pure α,α-disubstituted amino acids. mdpi.com This method provides reliable asymmetric induction, with the nickel ion organizing the geometry and acting as a protecting group for the nitrogen and carboxyl functionalities. mdpi.com

This metal-templated strategy has been used to synthesize a variety of (S)-2-amino-2-methyl-5-arylpent-4-ynoic acids. mdpi.com The synthesis starts with a chiral alanine (B10760859) Ni(II) complex, which is then propargylated. Subsequent Sonogashira cross-coupling with various aryl halides introduces the aryl group, and finally, acidic decomposition of the complex yields the target amino acid with high optical purity. mdpi.comrsc.org

Achieving stereoselective control is paramount in the synthesis of complex chiral molecules from this compound derivatives. Various strategies have been developed to control the stereochemistry of reactions involving these compounds.

Metal-catalyzed reactions are widely employed to achieve high levels of stereoselectivity. nih.gov For instance, palladium-catalyzed cascade cyclocarbopalladations of N-propargyl-2-iodobenzamides, followed by Suzuki-Miyaura coupling, allow for the regio- and stereoselective synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.gov The stereochemistry of the product is determined by the syn-addition of the arylpalladium intermediate to the triple bond. nih.gov

Mercury(II)-mediated cyclizations have also been shown to proceed with high stereoselectivity in the synthesis of furanose and pyranose derivatives from unsaturated precursors. beilstein-journals.org Similarly, silver triflate has been used as a catalyst for the stereoselective synthesis of α-2-deoxythioglycosides from glycals and various thiols. mdpi.com

In the context of creating multiple stereocenters, substrate-controlled reactions are often utilized. For example, the synthesis of chiral hexynones has been achieved where a stereogenic center created early in the synthesis effectively directs the formation of subsequent stereocenters. researchgate.net

Solid-Phase Synthesis Techniques Involving this compound Scaffolds

The use of solid-phase synthesis (SPS) has become a cornerstone in combinatorial chemistry and the generation of molecular libraries. The attachment of a scaffold, such as this compound, to a solid support allows for the efficient and rapid assembly of diverse molecular structures through sequential chemical transformations. The key advantage of SPS lies in the simplification of the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. nih.gov This approach is particularly valuable for the synthesis of peptides and other complex organic molecules. nih.govnih.gov

The this compound scaffold is a versatile building block for solid-phase synthesis due to its two terminal alkyne functionalities. These alkyne groups can participate in a variety of "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide range of substituents and build molecular complexity. nih.govmdpi.com

Resin Selection and Linkage Strategy:

The choice of solid support (resin) and the method of linking the scaffold to it are critical for a successful solid-phase synthesis. The resin must be chemically inert to the reaction conditions employed throughout the synthesis but allow for the clean cleavage of the final product. For carboxylic acid scaffolds like this compound, resins such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. mdpi.commdpi.com

The linkage is typically formed by an ester bond between the carboxylic acid of the scaffold and a hydroxyl or chloro group on the resin. For instance, the scaffold can be attached to Wang resin via an esterification reaction, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or HBTU/HOBt. nih.govmdpi.com The 2-CTC resin offers the advantage of allowing for the cleavage of the final product under mildly acidic conditions, which helps in preserving acid-sensitive functionalities in the synthesized molecule. mdpi.com

On-Resin Transformations:

Once the this compound scaffold is immobilized on the solid support, its two alkyne "handles" are available for further chemical modifications. A common strategy involves the sequential or simultaneous reaction of the terminal alkynes.

For example, in a divergent synthetic approach, one alkyne can be selectively reacted while the other remains protected or unreactive. After the first modification, the second alkyne can be subjected to a different reaction, leading to the creation of asymmetrical derivatives.

A powerful application of this scaffold in solid-phase synthesis is its use in generating libraries of compounds through combinatorial approaches. By reacting the resin-bound scaffold with a diverse set of building blocks, a large number of unique molecules can be synthesized simultaneously. For instance, a library of triazole-containing compounds can be generated by reacting the resin-bound diyne with a variety of organic azides via the CuAAC reaction. mdpi.com

Cleavage from the Solid Support:

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. The choice of cleavage reagent and conditions depends on the type of linker and the stability of the synthesized compound. For ester linkages to Wang resin, strong acids like trifluoroacetic acid (TFA) are typically used. mdpi.com As mentioned earlier, for the more acid-labile 2-CTC resin, milder acidic conditions are sufficient. mdpi.com

The following table summarizes a general solid-phase synthesis strategy utilizing the this compound scaffold.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1. Resin Swelling | The solid support is swelled in a suitable solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | To allow for efficient diffusion of reagents into the resin beads. |

| 2. Scaffold Loading | The this compound is attached to the resin. | For Wang Resin: DCC, DMAP in DCM. For 2-CTC Resin: DIPEA in DCM. | To immobilize the scaffold on the solid support. |

| 3. On-Resin Reaction 1 | The first alkyne is reacted with a building block. | e.g., Azide (B81097) derivative, CuSO₄·5H₂O, Sodium Ascorbate in DMF/H₂O for CuAAC. | To introduce the first point of diversity. |

| 4. Washing | The resin is washed to remove excess reagents and by-products. | DMF, DCM, Methanol | To purify the resin-bound intermediate. |

| 5. On-Resin Reaction 2 | The second alkyne is reacted with another building block. | e.g., A different azide derivative under CuAAC conditions. | To introduce the second point of diversity. |

| 6. Washing | The resin is washed again. | DMF, DCM, Methanol | To purify the resin-bound final product. |

| 7. Cleavage | The final product is cleaved from the resin. | For Wang Resin: TFA/DCM mixture. For 2-CTC Resin: Dilute TFA or Acetic Acid in DCM. | To release the synthesized molecule into solution. |

| 8. Product Isolation | The final product is isolated and purified. | Precipitation in cold ether, followed by filtration and/or chromatography. | To obtain the pure final compound. |

Research Findings:

While direct examples of solid-phase synthesis exclusively using the this compound scaffold are not extensively detailed in the provided search results, the principles are well-established through the synthesis of other alkyne-functionalized molecules. nih.govpnas.org For instance, the solid-phase synthesis of peptides incorporating alkyne-functionalized amino acids demonstrates the feasibility and utility of such strategies. nih.gov In these cases, the alkyne handle is used for post-synthetic modifications, such as conjugation to reporter molecules or other peptides. nih.gov

The diastereoselective solid-phase addition of alkynes to resin-bound sulfinimines highlights the potential for stereocontrolled synthesis on solid supports, which would be applicable to derivatives of this compound. pnas.org Such control is crucial for the synthesis of biologically active molecules where stereochemistry plays a critical role.

Iii. Chemical Reactivity and Transformations of 2 Prop 2 Yn 1 Yl Pent 4 Ynoic Acid

Alkyne Functional Group Reactivity

The presence of two terminal alkyne groups, specifically the propargyl and the pent-4-ynyl moieties, makes this molecule a prime candidate for a variety of alkyne-specific reactions.

The terminal alkyne functionalities of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the formation of stable 1,2,3-triazole rings through the reaction with organic azides. Given the presence of two alkyne groups, both mono- and bis-triazole formation are conceivable, depending on the stoichiometric ratios of the reactants. This dual reactivity allows for the synthesis of complex molecular architectures, such as polymers or macrocycles.

Table 1: Potential Click Chemistry Reactions of this compound

| Reactant | Catalyst/Solvent | Product | Potential Yield (%) |

| Benzyl Azide (B81097) (1 equiv.) | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O | Mono-triazole adduct | 85-95 |

| Benzyl Azide (2 equiv.) | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O | Bis-triazole adduct | 70-85 |

The alkyne groups can undergo oxidative cleavage under strong oxidizing conditions, such as treatment with ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This reaction would break the carbon-carbon triple bonds, leading to the formation of carboxylic acids. The oxidation of both alkyne groups in this compound would be expected to yield a tricarboxylic acid derivative.

The triple bonds of the alkyne groups can be selectively reduced to either alkenes or alkanes. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would yield the corresponding diene, 2-(prop-2-en-1-yl)pent-4-enoic acid, primarily as the Z,Z-isomer. In contrast, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would favor the formation of the E,E-diene. Complete reduction to the corresponding alkane, 2-propylpentanoic acid, can be achieved through hydrogenation over a more active catalyst like palladium on carbon (Pd/C).

Table 2: Representative Reduction Reactions of the Alkyne Moieties

| Reagents | Product | Isomer |

| H₂, Lindlar's Catalyst | 2-(Prop-2-en-1-yl)pent-4-enoic acid | Z,Z-diene |

| Na, NH₃ (l) | 2-(Prop-2-en-1-yl)pent-4-enoic acid | E,E-diene |

| H₂, Pd/C | 2-Propylpentanoic acid | Alkane |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group provides another site for a range of chemical transformations, primarily involving nucleophilic acyl substitution.

The carboxylic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of an alcohol. Similarly, amides can be synthesized by reacting the acyl chloride with an amine or by using peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), to facilitate the direct reaction between the carboxylic acid and an amine.

Under acidic conditions, the carboxylic acid can participate in various transformations. For instance, in the presence of a strong acid and an alkene, it could potentially undergo an acid-catalyzed addition to the double bond. However, a more common transformation is the intramolecular cyclization if a suitable nucleophile is present within the molecule. For this compound itself, acid-catalyzed intramolecular reactions involving the alkyne groups are less likely without the presence of other activating agents.

Catalytic Cycloisomerization Reactions

Catalytic cycloisomerization represents a powerful, atom-economical method for the construction of cyclic compounds from acyclic precursors. In the context of this compound and related 1,6-diynes, this strategy has been extensively explored, with gold and rhodium catalysts featuring prominently. These reactions typically proceed through the activation of one or both alkyne groups by the metal catalyst, followed by an intramolecular nucleophilic attack or a cascade of rearrangements to furnish cyclic products.

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as exceptionally effective promoters of cycloisomerization reactions of enynes and diynes due to their strong π-acidic character. beilstein-journals.org For substrates like this compound, gold catalysis can initiate a variety of cyclization pathways, leading to the formation of five- or six-membered rings.

Research has shown that the cycloisomerization of γ-alkynoic acids, a class of compounds to which this compound belongs, can be catalyzed by gold nanoparticles to yield enol-lactones. tdx.cat For instance, the cycloisomerization of 4-pentynoic acid using a gold catalyst efficiently produces 5-methylenedihydrofuran-2(3H)-one. diva-portal.org In the case of di-substituted derivatives such as 2,2-di(prop-2-ynyl)malonic acid, a double cycloisomerization can occur, leading to the formation of spiranic dilactones. tdx.cat

The general mechanism for the gold-catalyzed cyclization of alkynoic acids involves the coordination of the gold catalyst to the alkyne, which activates it towards intramolecular nucleophilic attack by the carboxylic acid oxygen. This typically proceeds in a 5-exo-dig manner to form a five-membered ring, which is generally favored. conicet.gov.ar Subsequent protonolysis regenerates the catalyst and yields the enol-lactone product. Studies on related 1,6-diynes have demonstrated that the substitution pattern on the alkyne can influence the reaction outcome, leading to cyclopentylidene or cyclohexenone derivatives. acs.orgnih.gov For terminal 1,6-diynes, gold catalysis can lead to the formation of α,β-unsaturated cyclopentene (B43876) and cyclohexenone products. acs.orgnih.gov

A study on the gold(I)-catalyzed cycloisomerization of 1,6-diyne esters revealed the formation of δ-diketones through a proposed bohrium.combohrium.com-sigmatropic rearrangement of a propargyl ester intermediate. monash.edu Another work detailed the gold(I)-catalyzed synthesis of α-pyrones from 1,6-diyne propiolates, also proceeding via a bohrium.combohrium.com-sigmatropic rearrangement. monash.edu These examples highlight the diverse reaction pathways accessible through gold catalysis, depending on the specific substrate structure and reaction conditions.

Table 1: Gold-Catalyzed Cycloisomerization of 1,6-Diyne Derivatives

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Symmetrically disubstituted 1,6-diynes | Au(I) | (Z)-Cyclopentylidene derivatives | 31-60 | nih.gov |

| Unsymmetrically disubstituted 1,6-diynes | Au(I) | (Z)-Cyclopentylidene derivatives | 49-83 | nih.gov |

| Monosubstituted terminal 1,6-diyne | Au(I) | Cyclopentene derivative | 43 | nih.gov |

| Diterminal 1,6-diyne | Au(I) | Cyclohexenone derivative | 61 | nih.gov |

| 1,6-diyne pivolate | t-Bu3PAuCl/AgSbF6 | Naphthyl ketone | 71 | monash.edu |

Rhodium catalysts offer a complementary approach to gold for the cycloisomerization of 1,6-diynes. Rhodium(I) complexes, in particular, have been shown to catalyze a variety of cyclization, cycloaddition, and skeletal rearrangement reactions.

Rhodium-catalyzed reductive cyclization of 1,6-diynes under a hydrogen atmosphere provides access to carbocyclic products. acs.orgnih.gov The mechanism is proposed to involve the heterolytic activation of hydrogen by the rhodium(I) complex, followed by oxidative cyclization to form a rhodacyclopentadiene intermediate. acs.org This intermediate then undergoes reductive elimination to yield the cyclized product.

Carboxylative cyclizations of 1,6-diynes with carboxylic acids can be catalyzed by cationic rhodium(I)/bisphosphine complexes, leading to the formation of cyclic dienyl carboxylates with high chemo-, regio-, and stereoselectivity. rsc.org This reaction demonstrates the ability of the rhodium catalyst to coordinate with both the diyne and the carboxylic acid, facilitating the cyclization and incorporation of the carboxylate group.

Furthermore, rhodium-catalyzed cycloisomerization of ester-tethered 1,6-diynes bearing a cyclopropanol (B106826) moiety has been shown to produce tetralone/exocyclic diene hybrid molecules. rsc.org This transformation highlights the ability of rhodium catalysts to mediate complex cascade reactions involving ring-opening and isomerization steps. Recent advancements have also demonstrated the rhodium(I)-catalyzed hydroarylative cyclization of 1,6-diynes with arenes to produce axially chiral 1,3-dienes with high enantioselectivity. nih.gov

Table 2: Rhodium-Catalyzed Cyclizations of 1,6-Diynes

| Reaction Type | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Cationic Rh(I) precatalysts | Carbocycles | Mediated by hydrogen gas | acs.orgnih.gov |

| Carboxylative Cyclization | Cationic Rh(I)/bisphosphine complex | Cyclic dienyl carboxylates | High chemo-, regio-, and stereoselectivity | rsc.org |

| Cycloisomerization | Rh(I) catalyst | Tetralone/exocyclic diene hybrids | Involves cyclopropanol ring-opening | rsc.org |

| Asymmetric Hydroarylative Cyclization | Rh(I) catalyst | Axially chiral 1,3-dienes | High enantioselectivity | nih.gov |

Halogenation and Halocyclization Reactions

The reaction of this compound with halogens can lead to either simple addition across the triple bonds or, more interestingly, to halocyclization reactions where the carboxylic acid acts as an internal nucleophile. These reactions provide a direct route to functionalized lactones.

Iodolactonization is a powerful method for the synthesis of iodinated lactones from unsaturated carboxylic acids. For substrates like this compound, this reaction typically involves the activation of an alkyne moiety by an electrophilic iodine source, followed by intramolecular attack of the carboxylate.

An enantioselective iodolactonization protocol for substituted this compound derivatives has been developed using N-iodosuccinimide as the iodine source and a dihydroquinidine-derived catalyst. buchler-gmbh.com This method allows for the desymmetrization of the prochiral diynoic acid to produce highly substituted enol lactones with high enantioselectivity. buchler-gmbh.com The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked by the carboxylate in an enantiodetermining step.

The choice of iodine source and reaction conditions can significantly influence the outcome of the reaction. Molecular iodine is a commonly used reagent for these transformations. mdpi.comresearchgate.netscispace.com The reaction often proceeds via a 5-exo-dig or 6-exo-dig cyclization pathway, following Baldwin's rules for ring closure. mdpi.com In the case of diynoic acids, the regioselectivity of the initial iodonium ion formation can be a critical factor in determining the final product.

The regioselectivity of halocyclization reactions of unsaturated carboxylic acids is a crucial aspect, determining whether an endo or exo cyclization pathway is favored. nih.gov For diynoic acids like this compound, the initial interaction of the halogen with one of the two alkyne groups will dictate the subsequent cyclization. The electronic and steric properties of the substrate can influence this initial interaction.

The stereoselectivity of the halocyclization is also of paramount importance, particularly in asymmetric synthesis. The use of chiral catalysts or auxiliaries can induce high levels of stereocontrol, leading to the formation of enantioenriched products. buchler-gmbh.comnih.gov The geometry of the substrate can also play a significant role in determining the stereochemical outcome of the reaction. biointerfaceresearch.com

In the context of iodolactonization, the reaction generally proceeds via an anti-addition of the iodine and the carboxylate across the triple bond, leading to a specific stereoisomer of the resulting lactone. The stereochemistry of the newly formed C-I bond can often be controlled with high fidelity. researchgate.net While the focus has largely been on iodolactonization, bromolactonization of diynoic acids is also a viable transformation, potentially offering different reactivity and selectivity profiles. thieme-connect.de

Iv. Applications of 2 Prop 2 Yn 1 Yl Pent 4 Ynoic Acid As a Synthetic Intermediate

Role in Peptide Chemistry and Unnatural Amino Acid Synthesis

The strategic placement of two reactive alkyne moieties on a carboxylic acid backbone makes 2-(prop-2-yn-1-yl)pent-4-ynoic acid an ideal starting point for the synthesis of non-natural amino acids (UAAs) and their incorporation into peptides. These modified biomolecules are instrumental in developing novel therapeutic agents, molecular probes, and materials with tailored properties.

The carboxylic acid group of this compound allows for its direct integration into peptide chains via standard amide bond formation protocols. Researchers have successfully synthesized dipeptides containing this diyne moiety. For instance, a dipeptide containing a dialkyne was synthesized from 2-aminoindane-2-carboxylic acid (Aic), demonstrating the feasibility of incorporating this functional handle into peptide backbones. researchgate.net This process typically involves the coupling of the protected amino acid or peptide with the dialkyne-containing acid, followed by deprotection steps. The resulting peptidomimetic, now equipped with two alkyne groups, serves as a platform for further modifications. researchgate.net

This compound is a precursor for creating novel α-amino acids that are not found in nature. By introducing an amino group at the α-position, a new class of unnatural amino acids with two terminal alkyne side chains is generated. One such derivative is 2-(((benzyloxy)carbonyl)amino)-2-(prop-2-yn-1-yl)pent-4-ynoic acid. nii.ac.jp The synthesis of these compounds provides valuable building blocks for creating peptides with unique conformational constraints or for introducing bioorthogonal handles for subsequent labeling and functionalization. The synthesis of enantiomerically pure alkynylated amino acids has been achieved using chiral auxiliaries, such as the (S)-BPB-Ni(II) complex, which allows for the asymmetric synthesis of these valuable compounds. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Alkynylated Amino Acid Derivatives

| Derivative Name | Starting Material | Key Reagents | Application | Reference |

| 2-(((Benzyloxy)carbonyl)amino)-2-(prop-2-yn-1-yl)pent-4-ynoic acid | Diyne S1 | MeOH, THF | Synthesis of optically active amino acids | nii.ac.jp |

| (S)-2-amino-2-methyl-5-phenylpent-4-ynoic acid | (S)-BPB-Ni-(S)-2-amino-2-methylpent-4-ynoic acid complex | Pd(PPh₃)₄, CuI, bromobenzene | Collagenase inhibitors | mdpi.com |

| (S)-2-amino-5-[aryl]pent-4-ynoic acids | (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB | Sonogashira cross-coupling reagents | Aldose reductase (ALR2) inhibitors | researchgate.net |

The true synthetic utility of incorporating this compound into peptides and amino acids lies in the post-synthetic modification of the pendant alkyne groups. These groups are amenable to a wide range of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and metal-catalyzed cross-coupling reactions. researchgate.netroyalsocietypublishing.org

For example, dipeptides containing the dialkyne moiety have been modified via Sonogashira cross-coupling reactions and [2+2+2] cyclotrimerizations. researchgate.net The Sonogashira reaction allows for the introduction of aryl or vinyl groups, expanding the structural diversity of the peptide. The [2+2+2] cyclotrimerization of the two alkyne groups, either with each other or with an external alkyne, can generate complex polycyclic aromatic systems fused to the peptide backbone. researchgate.net These late-stage modifications are crucial for structure-activity relationship (SAR) studies and for the development of peptide-based drugs and probes. researchgate.netnih.gov

Precursor in Complex Molecule Construction

Beyond peptide chemistry, this compound is a powerful precursor for the construction of intricate molecular frameworks, including polycyclic and heterocyclic systems. Its ability to participate in various cyclization cascades makes it a valuable tool for synthetic chemists.

The two propargyl groups of this compound are perfectly poised for intramolecular cyclization reactions to form a variety of ring systems. Metal-catalyzed cycloisomerization reactions, for instance, can lead to the formation of diverse carbocyclic and heterocyclic scaffolds. The specific outcome of the reaction is often dependent on the catalyst and reaction conditions employed. For example, related pent-4-ynoic acids have been used in palladium-catalyzed cyclizations to form lactones. diva-portal.org Similarly, iodine-mediated cyclizations of related alkynyl systems can produce functionalized heterocycles like indolizines and iodoindoles. mdpi.com The ability to construct complex ring systems from a relatively simple acyclic precursor is a testament to the synthetic power of this building block.

Table 2: Heterocyclic Systems from Related Alkynyl Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Catalyst/Reagent | Reference |

| 2-(Prop-2-yn-1-yl)malonic acid | Palladium-catalyzed cyclization | 5-Methylene-2-oxotetrahydrofuran-3-carboxylic acid | Pd(II)-Amp-MCF | diva-portal.org |

| 2-Pyridin-2-yl-pent-4-ynoic acid ethyl esters | Iodine-mediated hydrative cyclization | 3-Acylated indolizines | I₂ | mdpi.com |

| o-(1-Alkynyl)benzenesulfonamides | Iodocyclization | 4-Iodo-2H-benzo[e] Current time information in Bangalore, IN.chemicalbook.comthiazene-1,1-dioxides | I₂ | mdpi.com |

| Alkenyl nitriles | Cyclization with various nucleophiles | Pyrroles, Thiophenes, Isoxazoles | Various | longdom.org |

Diversity-oriented synthesis (DOS) aims to generate large collections of structurally diverse small molecules for high-throughput screening and drug discovery. souralgroup.com this compound is an excellent scaffold for DOS due to its two chemically addressable alkyne functionalities. Starting from this single precursor, a vast library of compounds can be generated by reacting the alkynes with a diverse set of building blocks. For example, by employing a combination of click chemistry, cross-coupling reactions, and multicomponent reactions, chemists can rapidly access a wide range of molecular architectures. This strategy allows for the exploration of chemical space that would be difficult to access through traditional linear synthesis, accelerating the discovery of new bioactive compounds. souralgroup.comwhiterose.ac.uk

V. Advanced Spectroscopic and Analytical Characterization Methodologies in 2 Prop 2 Yn 1 Yl Pent 4 Ynoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom, thereby confirming the structure of 2-(prop-2-yn-1-yl)pent-4-ynoic acid.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the molecule. For this compound, the spectrum displays characteristic signals that correspond to the different types of protons present. chemicalbook.comachemblock.com

The key features of the ¹H NMR spectrum include a multiplet for the single proton at the chiral center (C2), multiplets for the methylene (B1212753) protons (CH₂) adjacent to the alkyne groups, and terminal alkyne protons (C≡CH). chemicalbook.comachemblock.com The acidic proton of the carboxylic acid group (-COOH) may appear as a broad singlet, often at a higher chemical shift, though its visibility and position can be highly dependent on the solvent and concentration.

Published data recorded in deuterated chloroform (B151607) (CDCl₃) provides a clear picture of these proton environments. chemicalbook.comachemblock.com

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Source(s) |

|---|---|---|---|---|---|

| ~2.83 | Multiplet (m) | 1H | - | CH at C2 | chemicalbook.comachemblock.com |

| ~2.68 | Multiplet (m) | 4H | - | Two CH₂ groups | chemicalbook.comachemblock.com |

Note: The carboxylic acid proton signal is often broad and may not be explicitly reported or may exchange with trace D₂O in the solvent.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

In the ¹³C NMR spectrum of this compound, the most downfield signal corresponds to the carbonyl carbon of the carboxylic acid. chemicalbook.comachemblock.com The four signals for the alkyne carbons appear in the characteristic region of 70-85 ppm. The remaining signals correspond to the chiral methine carbon (CH) and the two methylene carbons (CH₂). chemicalbook.comachemblock.com

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Source(s) |

|---|---|---|

| ~178 | C=O (Carboxylic Acid) | chemicalbook.comachemblock.com |

| ~80.1 | C≡CH (Quaternary) | chemicalbook.comachemblock.com |

| ~70.9 | C≡CH (Terminal) | chemicalbook.comachemblock.com |

| ~42.8 | CH (at C2) | chemicalbook.comachemblock.com |

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional (1D) NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the precise connectivity of atoms. Although specific 2D NMR studies for this compound are not detailed in the surveyed literature, the application of standard techniques would be instrumental.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the coupling between the C2 proton and the protons of the two adjacent methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₈H₈O₂. chemicalbook.comuni.lu Its monoisotopic mass is approximately 136.0524 g/mol . diva-portal.org

HRMS analysis can confirm this composition by matching the experimentally measured mass to the calculated exact mass. For example, analysis of the deprotonated molecule ([M-H]⁻) would yield an ion with the formula C₈H₇O₂⁻. One study reported an experimental mass of 135.0445 for this ion, which is in excellent agreement with the calculated mass of 135.0446, thereby confirming the molecular formula. achemblock.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

ESI and MALDI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, making them ideal for determining the molecular weight of the intact compound.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules like carboxylic acids. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets from which ions are generated. For this compound, ESI would typically produce the deprotonated molecule [M-H]⁻ in negative ion mode or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ in positive ion mode. diva-portal.org The high-resolution ESI-MS data mentioned previously is a testament to this technique's utility. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A laser pulse desorbs and ionizes the analyte molecules, which are then analyzed. While often used for much larger biomolecules, MALDI-TOF (Time-of-Flight) MS can be applied to small molecules. The choice of matrix is critical for successful analysis. For a small carboxylic acid, common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) could be employed. This technique would be expected to primarily generate protonated molecules [M+H]⁺ or cation adducts.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. For a molecule like this compound, which possesses both nonpolar (alkyne chains) and polar (carboxylic acid) functional groups, chromatographic methods can be finely tuned to achieve effective separation from starting materials, byproducts, and other impurities.

Column chromatography is the cornerstone of purification in synthetic organic chemistry. It is a preparative technique used to separate a target compound from a mixture. The process involves packing a glass column with a solid adsorbent, known as the stationary phase, and passing a liquid solvent mixture, the mobile phase or eluent, through the column.

For the purification of this compound and related alkynoic acids, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and ability to interact with the carboxylic acid group. rsc.orgd-nb.info The choice of mobile phase is critical for achieving good separation. A solvent system is selected to provide differential migration rates for the desired product and any impurities. Research findings indicate that mixtures of nonpolar and polar solvents are effective. For instance, the purification of this compound has been successfully achieved using a mobile phase of ethyl acetate (B1210297) and petroleum ether in a 1:5 ratio. rsc.org

The polarity of the mobile phase can be adjusted to control the elution of the compound. A less polar solvent will cause the compound to move more slowly down the column, while a more polar solvent will accelerate its movement. For alkynoic acids, a small amount of acetic acid is sometimes added to the eluent to suppress the deprotonation of the carboxylic acid on the silica surface, which can lead to peak tailing and poor separation. nih.govdiva-portal.org This strategy ensures that the acid is eluted as a sharp, well-defined band. The fractions collected from the column are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. scirp.org

Table 1: Exemplary Column Chromatography Systems for Alkynoic Acid Purification

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| This compound | Silica Gel | Ethyl Acetate / Petroleum Ether (1:5) | rsc.org |

| General Alkynoic Acids | Silica Gel | Hexane / Ethyl Acetate / Acetic Acid (4:1:0.1) | nih.gov |

| 2-(Methoxycarbonyl)pent-4-ynoic acid | Silica Gel | Gradient of Ethyl Acetate:Acetic Acid (96:4) in Pentane | diva-portal.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of a chemical reaction. libretexts.org It allows the chemist to quickly determine if the starting material is being consumed and if the product is being formed. scirp.orgnih.govnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. d-nb.infolibretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent, the mobile phase. The solvent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org

For monitoring reactions that produce this compound, a three-lane spotting technique is often used: one lane for the starting material, one for the reaction mixture, and a "co-spot" lane containing both. rochester.edu This allows for a direct comparison and helps to confirm the identity of the spots. The ideal mobile phase for TLC is one that moves the starting material to a retention factor (Rf) of approximately 0.3 to 0.4. rochester.edu The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

After the plate is developed, the spots must be visualized. Since many organic compounds, including this compound, are colorless, a visualization method is required. The most common method is using a UV lamp, as plates often contain a fluorescent indicator that allows UV-active compounds to appear as dark spots. d-nb.inforochester.edu Alternatively, chemical stains can be used. For a carboxylic acid like the target compound, a bromocresol green solution is an effective stain, appearing as yellow spots on a green or blue background. illinois.edu As the reaction progresses, the TLC plate will show the spot corresponding to the starting material diminishing in intensity while a new spot for the product appears and grows stronger.

Table 2: TLC Systems and Visualization for Alkynoic Acid Reaction Monitoring

| Application | Stationary Phase | Mobile Phase Example | Visualization Method | Reference |

|---|---|---|---|---|

| General Reaction Monitoring | Silica Gel 60 F254 | Hexane / Ethyl Acetate (varied ratios) | UV Light (254 nm) | d-nb.infonih.govrochester.edu |

| Sonogashira Coupling | Silica Gel | Petroleum Ether / Ethyl Acetate | UV Light | scirp.org |

| Tandem Reaction Monitoring | Silica Gel | Petroleum Ether / Ethyl Acetate (20:1) | TLC Analysis | acs.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Compound Name Reference Table

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Bromocresol green |

| Ethyl acetate |

| Hexane |

| Pentane |

| Petroleum ether |

| Silica gel |

| 2-(Methoxycarbonyl)pent-4-ynoic acid |

| 2-(Prop-2-yn-1-yl)malonic acid |

Vi. Computational and Theoretical Investigations of 2 Prop 2 Yn 1 Yl Pent 4 Ynoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-(prop-2-yn-1-yl)pent-4-ynoic acid. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which govern its physical and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable arrangement of atoms in a molecule (geometry optimization) and its corresponding energy. For a molecule like this compound, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

DFT calculations on analogous unsaturated carboxylic acids have demonstrated high accuracy in reproducing experimental data. nih.govresearchgate.nettandfonline.com For instance, studies on various carboxylic acids show that DFT can elucidate subtle structural differences, including the effects of dimerization through hydrogen bonding. nih.govacs.org The optimization process for this compound would involve finding the minimum energy conformation, considering the rotational freedom around the single bonds. The presence of the carboxylic acid group suggests the possibility of forming stable dimeric structures through intermolecular hydrogen bonds, a phenomenon well-captured by DFT methods. acs.org

Table 1: Illustrative Predicted Structural Parameters for this compound Monomer (Gas Phase) This table is illustrative, based on typical values from DFT calculations on similar molecules.

| Parameter | Functional Group | Predicted Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length (Å) | C≡C (alkyne) | ~1.21 Å |

| C-C (alkyne-CH₂) | ~1.46 Å | |

| C=O (carbonyl) | ~1.22 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| Bond Angle (°) | C-C-C (at sp³ carbon) | ~109.5° |

| O=C-O (carboxyl) | ~123° | |

| C-C≡C (alkyne) | ~178° |

Basis Set Selection and Functional Application in Theoretical Modeling

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, M06-2X, ωB97X-D) approximates the exchange-correlation energy, while the basis set (e.g., Pople-style 6-31G(d,p), Dunning's correlation-consistent cc-pVTZ) is a set of mathematical functions used to build the molecular orbitals.

For molecules containing alkynes and carboxylic acids, a combination like the B3LYP functional with the 6-311++G(d,p) basis set often provides a good balance of accuracy and computational cost. tandfonline.commdpi.com The inclusion of diffuse functions (+) is important for describing the lone pairs on the oxygen atoms, and polarization functions (d,p) are crucial for accurately representing the bonding in the strained alkyne moieties. aip.orgresearchgate.net Studies on alkyne haloboration and other reactions have shown that while methods like B3LYP are robust, other methods like MP2 might be superior for geometry optimization in specific cases, often using a combined approach where geometries are optimized at one level and energies are calculated at a higher level of theory (e.g., DLPNO-CCSD(T)). nih.govacs.org

Mechanistic Studies of Reactions Involving this compound

The two alkyne groups in this compound make it a candidate for various intramolecular reactions, such as cyclizations. Computational chemistry is an indispensable tool for exploring the pathways and energetics of these transformations.

Transition State Analysis for Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). youtube.commasterorganicchemistry.com Identifying the structure and energy of the TS is key to understanding a reaction's mechanism and predicting its rate. For this compound, a potential reaction is an intramolecular cyclization. A well-known reaction for related enediyne systems is the Bergman cyclization, which has been studied extensively through computational methods. nih.govsmu.eduutexas.edu

Computational techniques like Potential Energy Surface (PES) scans or more advanced methods like the Nudged Elastic Band (NEB) can be used to locate the approximate geometry of a transition state. scm.com This structure is then optimized, and a frequency calculation is performed to confirm it is a true TS, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com For a diyne like the title compound, a potential, albeit likely high-energy, reaction could be a cycloaromatization, and DFT would be the method of choice to investigate the feasibility of such a pathway. nih.govrichmond.edu

Energy Profiles and Kinetic Considerations of Transformations

Once the structures of the reactant, transition state, and product are optimized, an energy profile for the reaction can be constructed. This profile plots the energy of the system as it progresses along the reaction pathway. The energy difference between the reactant and the transition state is the activation energy (barrier), which determines the reaction rate.

Table 2: Illustrative Energy Profile for a Hypothetical Intramolecular Cyclization This table is illustrative and represents the type of data generated from mechanistic studies.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | Cyclization TS | +35.5 |

| Intermediate | Bicyclic Intermediate | +15.2 |

| Transition State 2 | Rearrangement TS | +28.9 |

| Product | Final Cyclic Product | -5.7 |

Studies on gold-catalyzed reactions of similar "skipped" diynes (1,4-diynes) have shown they can undergo complex cascade reactions, including hydroarylation and cyclization. acs.orgrsc.org DFT calculations in these studies were essential for mapping out the multi-step reaction mechanisms, determining the rate-determining step, and explaining observed regioselectivities. acs.org Similarly, theoretical investigation of the title compound could reveal potential catalytic cycles for its transformation into more complex heterocyclic structures.

Molecular Docking Studies for Ligand-Target Interaction Prediction (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govuran.ua In a non-clinical context, this can be used to explore potential interactions with enzymes for applications in biocatalysis or as probes for biochemical pathways.

For this compound, docking studies could be performed to identify potential enzyme targets. The carboxylic acid group could act as a key recognition element, forming hydrogen bonds or salt bridges with amino acid residues in an active site. The alkyne groups could participate in hydrophobic interactions or potentially act as covalent inhibitors by reacting with nucleophilic residues, a strategy seen in some enzyme inhibitors.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking software then samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. Results from such studies can guide the design of experiments by highlighting promising ligand-protein pairs for further investigation. For example, docking studies on other carboxylic acid derivatives have successfully predicted their binding modes and relative affinities for target enzymes like DNA gyrase. nih.gov

Putative Binding Mode Analysis in Enzyme Active Sites (e.g., Aldose Reductase)

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov This analysis is crucial for understanding the potential inhibitory mechanism of a compound like this compound. Aldose reductase (ALR2), an enzyme implicated in diabetic complications, serves as a pertinent example for this analysis due to the known inhibitory activity of various carboxylic acid derivatives. researchgate.netmdpi.com

The active site of aldose reductase is a well-characterized deep elliptical pocket. mdpi.com Key features for inhibitor binding include the "anion-binding site," which interacts with the acidic moiety of inhibitors, and an adjacent hydrophobic "specificity pocket." researchgate.net For this compound, the carboxylic acid group is expected to be a primary anchor, forming strong hydrogen bonds with positively charged or polar residues in the anion-binding site, such as Tyr48 and His110. japsonline.com

The two propargyl groups (prop-2-yn-1-yl) introduce unique structural features. These rigid, linear alkyne moieties can engage in hydrophobic interactions with nonpolar residues within the active site. Furthermore, the triple bonds of the alkyne groups can participate in less common but significant interactions, such as pi-pi stacking with aromatic residues (e.g., Trp111) or cation-pi interactions. researchgate.net The flexible pentanoic acid backbone allows the molecule to adopt a conformation that optimizes these interactions within the binding pocket.

Molecular docking simulations can generate a series of possible binding poses, each with a calculated binding affinity or score. japsonline.com These poses are then analyzed to identify the most energetically favorable and geometrically plausible binding mode. The results of such an analysis for this compound in the active site of aldose reductase are hypothetically summarized in the table below.

| Functional Group | Potential Interacting Residues in Aldose Reductase | Type of Interaction | Putative Role in Binding |

| Carboxylic Acid | Tyr48, His110, Trp20 | Hydrogen Bonding, Ionic Interaction | Anchors the inhibitor in the anion-binding site. |

| Prop-2-yn-1-yl Group 1 | Trp111, Leu300 | Hydrophobic Interaction, pi-pi Stacking | Occupies a hydrophobic sub-pocket. |

| Prop-2-yn-1-yl Group 2 | Phe122, Cys298 | Hydrophobic Interaction, pi-pi Stacking | Extends into the specificity pocket. |

| Pentanoic Acid Backbone | Val47, Pro218 | Van der Waals Interactions | Provides conformational flexibility for optimal fit. |

Conformational Analysis of this compound and its Derivatives in Binding Pockets

The biological activity of a ligand is not only dependent on its chemical properties but also on its conformational flexibility. nih.gov Both the ligand and the enzyme can undergo conformational changes upon binding, a phenomenon known as "induced fit." tandfonline.com Molecular dynamics (MD) simulations are a powerful computational method to study these dynamic processes, providing a detailed view of the conformational landscape of the ligand-protein complex over time. acs.org

For this compound, MD simulations can reveal how the molecule adapts its shape within the confines of the aldose reductase active site. The central pentanoic acid chain allows for considerable rotational freedom, which can be explored through these simulations. The simulations can track the torsional angles of the carbon-carbon single bonds in the backbone, identifying the most stable and frequently adopted conformations when bound to the enzyme.

The presence of the two rigid alkyne groups will significantly influence the accessible conformations. While the backbone is flexible, the propargyl groups themselves are linear and inflexible. This combination of rigidity and flexibility can be advantageous for binding, as it reduces the entropic penalty of binding by pre-organizing the molecule into a limited set of favorable conformations. d-nb.info

Derivatives of this compound could be designed to explore different regions of the binding pocket. For instance, extending the alkyl chain or introducing substituents on the alkyne terminals could lead to interactions with additional residues, potentially increasing binding affinity and selectivity. MD simulations can be used to predict the conformational behavior of these derivatives and guide the design of more potent inhibitors. nih.gov

The conformational analysis of this compound in a binding pocket like that of aldose reductase can be summarized by considering different possible conformational states and their implications for binding, as outlined in the hypothetical table below.

| Conformational State | Description | Potential Interactions | Implication for Binding Affinity |

| Extended Conformation | The pentanoic acid backbone is in a linear, extended state. | Maximizes hydrophobic contacts along the length of the binding pocket. | Potentially higher affinity if the pocket is long and narrow. |

| Folded Conformation | The backbone folds back on itself, bringing the two alkyne groups closer. | May allow for simultaneous interactions with adjacent sub-pockets. | Could be favored in a more compact or L-shaped pocket. |

| Kinked Conformation | A bend in the pentanoic acid chain. | Allows the molecule to navigate around bulky residues in the active site. | Necessary for accommodating induced-fit changes in the enzyme. |

| Torsionally Optimized | Specific dihedral angles in the backbone are favored. | Leads to a low-energy, stable bound state. | High affinity and longer residence time in the binding site. |

Through these computational and theoretical investigations, a detailed understanding of the potential interactions and conformational dynamics of this compound can be achieved, providing a solid foundation for further experimental validation and drug development efforts.

Vii. Mechanistic Insights into Biological Activities of 2 Prop 2 Yn 1 Yl Pent 4 Ynoic Acid Derivatives

Functional Group Contributions to Biological Target Interactions

The terminal alkyne functionalities in 2-(prop-2-yn-1-yl)pent-4-ynoic acid derivatives are of significant interest due to their utility in bioconjugation reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent linkage of the alkyne-containing molecule to a biological target that has been modified to bear an azide (B81097) group. The reaction is highly efficient and specific, proceeding under mild, aqueous conditions compatible with biological systems. acs.org

Beyond their use as chemical handles, terminal alkynes can also exhibit intrinsic reactivity towards certain biological nucleophiles. h1.co Specifically, the terminal alkyne can act as a latent electrophile, reacting with the thiol group of cysteine residues within the active sites of enzymes. nih.gov This interaction can lead to the formation of a stable thioether bond, resulting in irreversible inhibition of the enzyme. nih.govacs.org This reactivity is proximity-driven, meaning the initial non-covalent binding of the inhibitor to the enzyme's active site positions the alkyne group for subsequent covalent modification. nih.gov

The presence of two alkyne groups in this compound derivatives could potentially allow for dual-targeting or the formation of cross-linked complexes within a biological system, although this would depend on the specific spatial arrangement of reactive partners.

The carboxylic acid group is a key pharmacophoric feature that can profoundly influence the biological activity of a molecule. Its ability to exist in both protonated (neutral) and deprotonated (anionic) states allows it to participate in a variety of non-covalent interactions with biological targets. researchgate.net

At physiological pH, the carboxylate anion can form strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine, lysine, or histidine on the surface or within the active site of a protein. It can also act as a hydrogen bond acceptor. researchgate.net In its protonated form, the carboxylic acid can serve as a hydrogen bond donor. These interactions are crucial for the molecular recognition and binding affinity of a ligand to its target. researchgate.net

The microenvironment of an enzyme's active site can significantly influence the pKa of a carboxylic acid group. libretexts.org A nonpolar environment can stabilize the protonated form, increasing the pKa and making the group less acidic. Conversely, the presence of a metal ion, such as zinc in matrix metalloproteinases, can act as a Lewis acid, coordinating with the carboxylate and lowering its pKa. researchgate.net This modulation of acidity can be a critical factor in the catalytic mechanism of an enzyme or the binding mode of an inhibitor.

For instance, in some enzymes, a pair of carboxylic acid residues in close proximity can create a unique environment that facilitates substrate binding and catalysis. researchgate.net A small molecule inhibitor with a carboxylic acid function can exploit these features to achieve high binding affinity and selectivity.

Modulatory Effects on Biological Processes (Mechanistic, not clinical)

The interplay between the alkyne and carboxylic acid functionalities in derivatives of this compound can lead to the modulation of various biological processes, primarily through enzyme inhibition and potential immunomodulatory effects.

Derivatives of this compound have shown promise as enzyme inhibitors. A notable example is the selective inhibition of aldose reductase (ALR2) by (S)-2-amino-5-[aryl]pent-4-ynoic acids. rsc.orgresearchgate.net ALR2 is an enzyme implicated in the development of diabetic complications. The inhibitory activity of these compounds highlights the potential of the pent-4-ynoic acid scaffold in designing selective enzyme inhibitors.

The mechanism of inhibition can be multifaceted. The carboxylic acid group can anchor the inhibitor within the active site through interactions with key amino acid residues. Simultaneously, one of the alkyne groups could be positioned to react with a nucleophilic residue, such as cysteine, leading to irreversible inhibition, as has been demonstrated for other alkyne-containing inhibitors of cysteine proteases. nih.govacs.org

The following table summarizes the inhibitory activity of some (S)-2-amino-5-[aryl]pent-4-ynoic acid derivatives against aldose reductase (ALR2) and the related enzyme aldehyde reductase (ALR1), demonstrating their selectivity.

| Compound | R Group | ALR1 IC₅₀ (µM) | ALR2 IC₅₀ (µM) | Selectivity Index (ALR1/ALR2) |

| 1 | Phenyl | > 100 | 5.2 | > 19.2 |

| 2 | 4-Fluorophenyl | > 100 | 3.8 | > 26.3 |

| 3 | 4-Chlorophenyl | > 100 | 2.1 | > 47.6 |

| 4 | 4-Bromophenyl | > 100 | 1.5 | > 66.7 |

| 5 | Thiophen-2-yl | > 100 | 8.4 | > 11.9 |

Data synthesized from published research findings. rsc.org

While direct studies on the immunomodulatory properties of this compound are not extensively documented, the presence of alkyne moieties suggests potential for such activity. Alkyne-containing compounds have been investigated for their effects on the immune system. mdpi.com For example, some alkyne-containing sphingolipid analogues have been shown to have roles in cell-cell interactions and the regulation of growth and differentiation, processes that are integral to the immune response. google.com

Furthermore, the ability of alkynes to covalently modify proteins could lead to the alteration of protein function in immune cells. This could involve the inhibition of key enzymes in signaling pathways or the modification of cell surface receptors. For instance, alkyne-tagged flavonoids have been used to visualize their localization within cells and have shown potent antiviral and immunomodulatory effects. mdpi.com The covalent modification of target proteins by such compounds can lead to a sustained biological response.

Research Directions for Structure-Activity Relationship (SAR) Studies of this compound Derivatives

To fully elucidate the therapeutic potential of this compound derivatives, systematic structure-activity relationship (SAR) studies are essential. researchgate.netresearchgate.net Future research should focus on understanding how modifications to the core structure impact biological activity.

Key areas for SAR exploration include:

Modification of the Alkyne Groups: Investigating the effect of replacing one or both terminal hydrogens of the alkyne groups with various substituents could modulate their reactivity and steric profile. This could enhance selectivity for specific enzyme targets.

Alterations to the Carboxylic Acid: Esterification or amidation of the carboxylic acid would create prodrugs with altered pharmacokinetic properties. Converting the carboxylic acid to other acidic isosteres, such as a tetrazole, could also influence binding affinity and cell permeability.

Varying the Spacer Length: The distance between the carboxylic acid and the alkyne functionalities, as well as the distance between the two alkyne groups, is likely to be critical for optimal interaction with biological targets. Synthesizing analogues with different chain lengths would provide valuable insights.

Introduction of Additional Functional Groups: Incorporating other functionalities, such as hydroxyl or amino groups, at various positions on the carbon backbone could introduce new interaction points with biological targets and improve physicochemical properties.

A systematic approach to synthesizing and screening a library of such derivatives against a panel of enzymes and cellular models would be instrumental in building a comprehensive SAR profile. researchgate.net This knowledge would guide the rational design of more potent and selective modulators of biological processes.

Viii. Future Research Directions and Perspectives for 2 Prop 2 Yn 1 Yl Pent 4 Ynoic Acid

Development of Novel Synthetic Methodologies

While the synthesis of 2-(prop-2-yn-1-yl)pent-4-ynoic acid can be envisioned through established organic chemistry reactions, future research should focus on developing more efficient, stereoselective, and sustainable synthetic routes. Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to introduce chirality at the α-carbon would be a significant advancement. This would open avenues for its use in stereospecific polymerizations and as a chiral building block for complex molecular architectures.

Flow Chemistry Approaches: Continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Research into optimizing reaction conditions in a flow-based system would be highly valuable.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of its production.

| Potential Synthetic Improvement | Key Focus Area | Desired Outcome |

| Catalytic Asymmetric Synthesis | Enantioselective catalysts | Access to enantiomerically pure this compound |

| Flow Chemistry | Optimization of microreactor systems | Increased yield, purity, and scalability |

| Green Chemistry | Use of renewable solvents and catalysts | A more sustainable and environmentally friendly synthesis |

Exploration of Undiscovered Chemical Transformations

The presence of two reactive terminal alkyne groups and a carboxylic acid functionality in a single molecule offers a rich landscape for exploring novel chemical transformations. Future research should aim to uncover and characterize these reactions:

Selective Functionalization: Developing methods to selectively react one alkyne group while leaving the other intact would significantly enhance the molecule's utility as a synthetic intermediate. This could involve the use of protecting groups or the exploitation of subtle differences in the reactivity of the two alkyne moieties.

Intramolecular Cyclization Reactions: The proximity of the reactive groups could be exploited to synthesize novel cyclic and heterocyclic compounds through intramolecular cyclization cascades. These reactions could be triggered by various catalysts or reaction conditions.

Polymerization and Oligomerization: The di-functional nature of the molecule makes it an ideal candidate for the synthesis of novel polymers and oligomers with unique properties. Research into different polymerization techniques, such as click chemistry or transition-metal-catalyzed polymerizations, could lead to materials with tailored characteristics.

Expansion of Applications in Chemical Biology and Material Science

The unique chemical handles of this compound make it a promising candidate for a wide range of applications in both chemical biology and material science.

In chemical biology , the terminal alkyne groups can participate in bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This would allow for its use in:

Activity-Based Protein Profiling (ABPP): As a probe to identify and characterize specific enzyme families.